molecular formula C8H5FN2O B8248832 3-Fluoro-1,7-naphthyridin-8(7H)-one

3-Fluoro-1,7-naphthyridin-8(7H)-one

Cat. No.: B8248832
M. Wt: 164.14 g/mol
InChI Key: GBGBMKNQBLEZIW-UHFFFAOYSA-N
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Description

3-Fluoro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the third position and a ketone group at the eighth position of the naphthyridine ring. It has a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,7-naphthyridin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Fluoro-1,7-naphthyridin-8(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,8-naphthyridine: Lacks the fluorine atom and ketone group.

    3-chloro-7H-1,7-naphthyridin-8-one: Similar structure but with a chlorine atom instead of fluorine.

    6-fluoro-3,4-dihydro-1,8-naphthyridin-2-one: Different substitution pattern and ring structure

Uniqueness

3-Fluoro-1,7-naphthyridin-8(7H)-one is unique due to the presence of the fluorine atom at the third position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBMKNQBLEZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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